molecular formula C13H15FO B177613 6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one CAS No. 104204-91-3

6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B177613
CAS No.: 104204-91-3
M. Wt: 206.26 g/mol
InChI Key: DEGWMPOIXJTKLT-UHFFFAOYSA-N
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Description

6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones This compound features a fluorine atom, an isopropyl group, and a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. One common approach might include:

    Starting Material: Begin with a naphthalene derivative.

    Fluorination: Introduce the fluorine atom using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Isopropylation: Attach the isopropyl group through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

    Reduction: Reduce the naphthalene ring to a dihydronaphthalene using hydrogenation with a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction can further saturate the ring or reduce functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).

Major Products

    Oxidation: Formation of 6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one derivatives with additional oxygen-containing functional groups.

    Reduction: More saturated analogs of the original compound.

    Substitution: Compounds with new substituents replacing hydrogen atoms on the naphthalene ring.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its interactions with biological molecules.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action for 6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, altering biological pathways. The fluorine atom could enhance binding affinity or metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-1-methyl-3,4-dihydronaphthalen-2(1H)-one
  • 6-chloro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
  • 1-isopropyl-3,4-dihydronaphthalen-2(1H)-one

Uniqueness

The presence of the fluorine atom in 6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one can significantly influence its chemical properties, such as reactivity and stability, making it unique compared to its non-fluorinated analogs.

Properties

IUPAC Name

6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO/c1-8(2)13-11-5-4-10(14)7-9(11)3-6-12(13)15/h4-5,7-8,13H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGWMPOIXJTKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)CCC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452147
Record name 6-Fluoro-1-(propan-2-yl)-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104204-91-3
Record name 6-Fluoro-1-(propan-2-yl)-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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